molecular formula C16H16BrN3O2 B5272824 N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide

N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide

Cat. No.: B5272824
M. Wt: 362.22 g/mol
InChI Key: YOPTXSGVYOWNLM-UHFFFAOYSA-N
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Description

N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a bromophenyl group, and a carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method involves the bromination of phenyl compounds followed by the introduction of the carbonyl group. The next step involves the coupling of this intermediate with a pyridine-2-carboxamide derivative through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The bromophenyl group may play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
  • N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
  • N-(3-{[(2-iodophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide

Uniqueness

N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets, making it a valuable molecule for drug discovery and development.

Properties

IUPAC Name

N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-7-2-1-6-12(13)15(21)19-10-5-11-20-16(22)14-8-3-4-9-18-14/h1-4,6-9H,5,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPTXSGVYOWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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